2,2-Dibenzyl-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibenzyl-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives. These compounds are characterized by their fused ring structure, which includes a benzene ring fused to a cyclopentene ring. The dibenzyl substitution at the 2,2-positions adds unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibenzyl-1H-indene-1,3(2H)-dione typically involves the following steps:
Starting Materials: Benzyl chloride and indene are common starting materials.
Reaction Conditions: The reaction may involve Friedel-Crafts alkylation, where benzyl chloride reacts with indene in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The product is usually purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Friedel-Crafts alkylation, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques might be employed.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibenzyl-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzyl ketones, while reduction could produce benzyl alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which 2,2-Dibenzyl-1H-indene-1,3(2H)-dione exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, influencing various pathways. The dibenzyl groups could play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenyl-1H-indene-1,3(2H)-dione: Similar structure but with phenyl groups instead of benzyl.
2,2-Dimethyl-1H-indene-1,3(2H)-dione: Methyl groups instead of benzyl.
1,3-Indandione: Lacks the dibenzyl substitution.
Properties
CAS No. |
91158-87-1 |
---|---|
Molecular Formula |
C23H18O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2,2-dibenzylindene-1,3-dione |
InChI |
InChI=1S/C23H18O2/c24-21-19-13-7-8-14-20(19)22(25)23(21,15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI Key |
FYESNPYBYLGXGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.